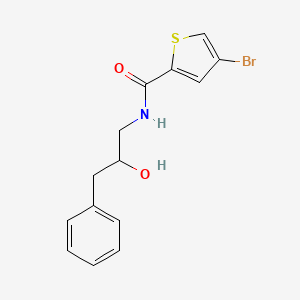

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-11-7-13(19-9-11)14(18)16-8-12(17)6-10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOONURQMVDPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CS2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene-2-carboxylic acid, followed by the reaction with 2-hydroxy-3-phenylpropylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or other reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- Thiophene vs. Benzene Core : The thiophene ring in the target compound introduces sulfur-mediated conjugation, which may lower the HOMO-LUMO gap compared to benzene-core analogs like 4-bromo-N-(dimethylcarbamothioyl)benzamide. This could enhance reactivity in electrophilic substitution or charge-transfer interactions .

- Bromo Substituent: The 4-bromo group is common in both thiophene and benzene derivatives.

Table 1: Key Structural Differences

| Compound | Core Structure | Amide Substituent | Notable Functional Groups |

|---|---|---|---|

| Target Compound | Thiophene | 2-Hydroxy-3-phenylpropyl | -OH, -Br |

| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | Benzene | Dimethylcarbamothioyl | -S-, -Br |

| N,N-Diethyl-N’-benzoylthiourea | Benzene | Diethylthiourea | -S-, -C=O |

Spectroscopic and Computational Analysis

- FT-IR Signatures : The target compound’s IR spectrum would feature:

- DFT Studies : Density-functional theory (DFT) calculations, as discussed in , could predict the compound’s thermochemical properties (e.g., atomization energies) and electronic structure, though exact data are unavailable .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 4-bromothiophene-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group, followed by reaction with 2-hydroxy-3-phenylpropylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR, -NMR, and mass spectrometry are critical . Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO or DMF) is limited due to the hydrophobic phenyl and bromothiophene moieties. Use co-solvent systems (e.g., DMSO-water gradients) or derivatize the hydroxyl group with protective groups (e.g., acetyl) to enhance solubility during synthesis. Post-synthesis deprotection can restore functionality .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (δ 7.2–7.4 ppm for aromatic protons, δ 1.8–2.2 ppm for CH groups) and -NMR (δ 120–140 ppm for thiophene carbons).

- IR : Confirm amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: ~365.0 for CHBrNOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Analyze HOMO-LUMO gaps to assess stability and charge-transfer potential. Compare computed NMR shifts with experimental data to validate structural accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Replicate studies under standardized protocols (e.g., fixed IC measurement in triplicate) and perform meta-analyses using tools like RevMan. Cross-reference with structural analogs (e.g., ’s thiourea derivatives) to identify structure-activity trends .

Q. How does the compound interact with transition metals, and what are the implications for catalysis?

- Methodological Answer : The amide and hydroxyl groups act as bidentate ligands for metals like Cu(II) or Co(II). Synthesize complexes by reacting the compound with metal salts (e.g., CuCl) in ethanol. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and X-ray crystallography. Applications include catalysis in C-C coupling reactions .

Q. What factorial design approaches optimize reaction yields?

- Methodological Answer : Use a 2 factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze via ANOVA to identify significant factors. Response surface methodology (RSM) can refine optimal conditions, reducing trial runs by 40% .

Data Analysis and Validation

Q. How to validate purity and identity when commercial standards are unavailable?

- Methodological Answer : Combine orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.